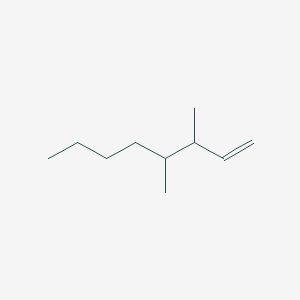

3,4-Dimethyl-1-octene

Description

Significance of Branched Alkenes in Advanced Organic Chemistry Research

Branched alkenes, particularly alpha-olefins, are pivotal in various areas of organic chemistry. Their terminal double bond offers a reactive site for a multitude of chemical transformations, including polymerization, hydroformylation, and metathesis. wikipedia.orgwikipedia.org The branching in their structure can influence the regioselectivity and stereoselectivity of these reactions, allowing for the synthesis of polymers with tailored properties and complex, stereochemically-defined small molecules.

In the realm of polymer science, branched alpha-olefins are utilized as comonomers in the production of polyethylene (B3416737). The incorporation of these branched units disrupts the crystalline structure of the polymer, leading to materials with enhanced flexibility and clarity. acs.org Furthermore, the asymmetric nature of many branched alkenes makes them attractive substrates for stereoselective catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

Higher olefins, including branched structures, serve as crucial reactive intermediates in the manufacturing of a wide array of industrial products. These include lube oil additives, surfactants, agricultural chemicals, coatings, and corrosion inhibitors. exxonmobilchemical.com Their versatility stems from their ability to undergo various chemical modifications to produce a broad spectrum of functionalized molecules. exxonmobilchemical.com

Research Contextualization of 3,4-Dimethyl-1-octene as a Model Branched Olefin

Within the diverse family of branched alpha-olefins, this compound (C₁₀H₂₀) serves as an important model compound for academic research. nih.gov Its structure, featuring two methyl branches at the C3 and C4 positions, provides a platform to investigate the influence of branching on reaction outcomes. The proximity of the methyl groups to the terminal double bond introduces significant steric hindrance, which can be exploited to study the mechanisms of various catalytic reactions.

The study of this compound allows researchers to probe the intricacies of catalyst-substrate interactions and to develop new catalytic systems with improved selectivity for hindered olefins. This knowledge is transferable to the synthesis of more complex branched structures and has implications for the design of novel polymers and fine chemicals.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | nih.gov |

| Molecular Weight | 140.27 g/mol | nih.gov |

| IUPAC Name | 3,4-dimethyloct-1-ene | nih.gov |

| Boiling Point | 156.2°C at 760 mmHg | lookchem.com |

| Density | 0.74 g/cm³ | lookchem.com |

| Flash Point | 43.8°C | lookchem.com |

Detailed Research Findings

Research focusing on this compound has provided valuable insights into its synthesis and reactivity. For instance, one synthetic route involves the reaction of 1-hexene (B165129) with tricrotylborane in cyclohexane (B81311) at ambient temperature. lookchem.com Another approach utilizes the Wittig reaction, starting from 2,3-dimethylheptanal and Methylenetriphenylphosphorane. lookchem.com These methods highlight the different strategies available for constructing such branched olefinic frameworks.

Spectroscopic analysis is crucial for the characterization of this compound. The PubChem database provides access to its 13C NMR, GC-MS, and vapor phase IR spectra, which are essential for confirming its structure and purity. nih.gov

The study of molecules like this compound is part of a broader effort to understand and utilize the vast chemical space of branched hydrocarbons. The number of possible isomers for alkanes, and by extension alkenes, grows exponentially with the number of carbon atoms, offering a rich field for discovery and innovation. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

3,4-dimethyloct-1-ene |

InChI |

InChI=1S/C10H20/c1-5-7-8-10(4)9(3)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |

InChI Key |

YTSRERQJKSQJPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Branched Alpha Olefins

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of branched alpha-olefins is crucial for applications in pharmaceuticals, agrochemicals, and materials science, where biological activity and material properties are highly dependent on the three-dimensional arrangement of atoms.

Hydroboration is a powerful and versatile reaction in organic synthesis that allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. masterorganicchemistry.comjove.comperiodicchemistry.com Subsequent oxidation or other functionalization of the resulting organoborane provides access to a wide range of products, including alcohols, with defined stereochemistry. masterorganicchemistry.com

The mechanism of hydroboration involves the concerted addition of the B-H bond across the alkene π-system through a four-membered transition state. jove.comredalyc.org Borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a Lewis acid due to the empty p-orbital on the boron atom. redalyc.orgyoutube.combolivianchemistryjournal.orgresearchgate.net This Lewis acidity allows it to interact with the electron-rich double bond of an olefin. redalyc.orgresearchgate.net

The initial step is the interaction of the alkene's π-electrons with the empty p-orbital of boron. redalyc.org This is followed by a concerted process where the C-B and C-H bonds are formed simultaneously on the same face of the double bond, a process known as syn-addition. masterorganicchemistry.comjove.com The reaction proceeds until all three hydrogen atoms on the borane have been replaced by alkyl groups, forming a trialkylborane, unless sterically hindered olefins are used, which may only form mono- or dialkylboranes. redalyc.orgscielo.org.bo

The regioselectivity of the addition is governed by both steric and electronic factors. jove.comredalyc.orgbolivianchemistryjournal.orgscielo.org.bo Sterically, the larger boron atom preferentially adds to the less substituted carbon of the double bond to minimize non-bonded interactions. redalyc.orgbolivianchemistryjournal.orgscielo.org.bo Electronically, the addition proceeds to place the partial positive charge that develops in the transition state on the more substituted carbon, which can better stabilize it. jove.com This results in the characteristic anti-Markovnikov regioselectivity. masterorganicchemistry.comjove.comperiodicchemistry.com

The hydroboration-oxidation of an alkene is a two-step process that yields an alcohol. masterorganicchemistry.comperiodicchemistry.com The hydroboration step, as discussed, establishes the regiochemistry and stereochemistry of the C-B bond. The subsequent oxidation of the C-B bond, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), occurs with complete retention of stereochemistry at the carbon atom. masterorganicchemistry.comjove.com

This stereospecificity is a key feature of the reaction. masterorganicchemistry.comjove.com The migration of the alkyl group from boron to oxygen during the oxidation step proceeds with the migrating group retaining its configuration. jove.com Therefore, the stereochemistry established in the hydroboration step is directly translated to the final alcohol product.

For an alkene that can form one chiral center upon hydroboration-oxidation, a racemic mixture of enantiomers will be produced unless a chiral borane is used. jove.com However, for an alkene like 3,4-dimethyl-1-octene, which already contains a chiral center at the 4-position, hydroboration will create a new chiral center at the 3-position. The existing chiral center can direct the approach of the borane reagent, leading to diastereoselectivity. The degree of diastereoselectivity will depend on the steric and electronic influence of the existing stereocenter on the transition state of the hydroboration reaction. The use of bulkier hydroborating agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance this diastereoselectivity by amplifying steric differences. periodicchemistry.comlibretexts.org

| Alkene | Hydroborating Agent | Major Product | Selectivity |

| 1-Methylcyclopentene | BH₃ | trans-2-Methylcyclopentanol | syn-addition masterorganicchemistry.com |

| cis-4-Methyl-2-pentene | B₂H₆ | Mixture of alcohols | Low selectivity libretexts.org |

| cis-4-Methyl-2-pentene | 9-BBN | 4-Methyl-2-pentanol | High selectivity libretexts.org |

| Styrene | BH₃ | 2-Phenylethanol | 80% terminal addition redalyc.org |

| 2-Methyl-1-propene | BH₃ | 2-Methyl-1-propanol | 99% terminal addition bolivianchemistryjournal.orgscielo.org.bo |

To achieve enantioselective hydroboration of prochiral alkenes, chiral borane reagents have been developed. youtube.comrsc.orgsioc-journal.cn These reagents are typically prepared by reacting borane with a chiral molecule, often an alcohol or an amine derived from natural products like α-pinene or valinol. rsc.orgyork.ac.uk The chiral auxiliary imparts a chiral environment around the boron atom, leading to a diastereomeric transition state when reacting with a prochiral alkene. This difference in transition state energies results in the preferential formation of one enantiomer of the product alcohol. york.ac.uk

A notable example is the use of diisopinocampheylborane (B13816774) (Ipc₂BH), derived from α-pinene. york.ac.uk This reagent has proven effective in the asymmetric hydroboration of a variety of alkenes, yielding products with high enantiomeric excess. york.ac.uk The development of such chiral boranes has been a significant advancement, providing a powerful tool for the synthesis of enantiomerically pure compounds. sioc-journal.cnrsc.orgmdpi.com More recent developments include the synthesis of molecules with chiral boron atoms themselves, further expanding the toolkit for asymmetric synthesis. rsc.org

| Chiral Borane Reagent | Chiral Source | Application |

| Diisopinocampheylborane (Ipc₂BH) | α-Pinene | Asymmetric hydroboration of alkenes york.ac.uk |

| Reagent from borane and (S)-valinol | (S)-Valinol | Asymmetric reduction of ketones rsc.org |

| Chiral allyldialkylboranes | α-Pinene | Asymmetric allylboration of aldehydes york.ac.uk |

| Rhodium(I) diene complex catalyst | Chiral diene ligand | Asymmetric insertion into B-H bonds rsc.org |

Catalytic oligomerization and dimerization of alkenes offer an alternative and industrially important route to branched alpha-olefins. These processes, particularly those employing Ziegler-Natta catalysts, can provide control over the degree of branching and, in some cases, the stereochemistry of the resulting products.

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., Al(C₂H₅)₃), are renowned for their ability to polymerize α-olefins to produce linear and stereoregular polymers. minia.edu.eglibretexts.orglibretexts.orgwikipedia.orgbyjus.com The mechanism involves the coordination of the alkene monomer to the active transition metal center, followed by insertion into the metal-alkyl bond. byjus.com This process, known as coordination polymerization, allows for precise control over the polymer structure. byjus.comfiveable.me

While primarily used for producing high-molecular-weight polymers like polyethylene (B3416737) and polypropylene, Ziegler-Natta catalysis can be adapted to control branching. minia.edu.eglibretexts.orglibretexts.org By carefully selecting the catalyst components, reaction conditions (temperature, pressure, monomer concentration), and potentially introducing a second α-olefin as a comonomer, it is possible to generate polymers with controlled short-chain branching.

Furthermore, a key discovery by Giulio Natta was that these catalysts could produce stereoregular polymers from α-olefins like propylene. minia.edu.eglibretexts.orgwikipedia.org Depending on the catalyst system, isotactic (substituents on the same side of the polymer chain) or syndiotactic (substituents on alternating sides) polymers can be formed. libretexts.orgwikipedia.org This stereocontrol arises from the specific geometry of the active site on the catalyst, which dictates the orientation of the incoming monomer before insertion. fiveable.me While direct synthesis of a specific small molecule like this compound via this method is not typical, the principles of stereocontrol in Ziegler-Natta polymerization are fundamental to the broader field of synthesizing stereochemically defined branched hydrocarbons. The development of single-site catalysts, such as metallocenes, has further enhanced the ability to control polymer microstructure, including branching and stereoregularity.

Transition Metal-Catalyzed Alkylation and Olefin Functionalization

Beyond oligomerization and dimerization, transition metal-catalyzed alkylation and functionalization of olefins offer versatile strategies for the synthesis of branched structures like this compound.

A powerful and emerging strategy for the synthesis of complex organic molecules involves the synergistic combination of enamine catalysis and transition metal catalysis. rsc.orgnih.govresearchgate.netdiva-portal.org This dual catalytic approach allows for chemical transformations that are not achievable with either catalytic system alone. rsc.org

In this cooperative system, a chiral secondary amine, such as proline, acts as an organocatalyst to activate a carbonyl compound by forming a nucleophilic enamine intermediate. researchgate.netacs.orgyoutube.com Simultaneously, a transition metal complex activates a reaction partner, creating an electrophilic species. nih.govresearchgate.net The subsequent reaction between the enamine and the electrophile leads to the formation of a new carbon-carbon bond.

This methodology has been successfully applied to the α-alkylation of aldehydes and ketones, providing access to α-branched carbonyl compounds. acs.org The key challenge in this field is overcoming the potential incompatibility between the Lewis basic enamine catalyst and the Lewis acidic transition metal catalyst. rsc.org Strategies to address this include the careful selection of the metal and ligand, as well as the use of chelating ligands. rsc.org

While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of enamine-transition metal cooperative catalysis offer a conceptual framework for the enantioselective formation of branched structures. The ability to control the stereochemistry at the newly formed C-C bond is a significant advantage of this approach. researchgate.netyoutube.com

Iridium catalysts have shown remarkable utility in the functionalization of olefins, including the formation of branched products. nih.govnih.gov One key mechanistic pathway involves the migratory insertion of an olefin into an iridium-hydride or iridium-alkyl bond, followed by reductive elimination.

Iridium-catalyzed C-H alkylation of N-arylisoindolinones with simple alkenes, such as 1-octene (B94956), demonstrates excellent branch selectivity. nih.gov The reaction proceeds through a proposed modified Chalk-Harrod type mechanism. nih.gov Initially, the iridium catalyst activates a C-H bond of the N-aryl ring, assisted by the directing group, to form an iridium hydride species. nih.gov Subsequent migratory insertion of the alkene into the iridium-hydride bond can occur in two ways, leading to either a linear or a branched iridium-alkyl intermediate. The branched pathway is generally favored. Finally, reductive elimination furnishes the branched alkylated product and regenerates the active catalyst. nih.gov

Furthermore, iridium-catalyzed asymmetric hydroalkenylation of α-olefins through directed C-H cleavage of enamides is another powerful method for producing enantioenriched trisubstituted alkenes with an allylic stereocenter. nih.gov This atom-economical process exhibits high branch-selectivity and enantioselectivity. nih.gov

In some iridium-catalyzed reactions of 1,3-enynes, a key step is an alkenyl-to-allyl 1,4-iridium(I) migration. worktribe.com This process, followed by reaction with an electrophile, can lead to the formation of multi-substituted dienes. worktribe.com While not directly producing a saturated branched alkane, this methodology highlights the versatility of iridium catalysis in forming complex olefinic structures.

Sustainable Synthesis Approaches for Branched Olefins

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemicals, including branched olefins. The focus is on creating more environmentally benign and efficient processes. youtube.commun.caresearchgate.net

Exploration of Green Chemistry Principles in Alkene Transformations

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. youtube.comacs.org These principles include maximizing atom economy, using catalytic reagents, designing for energy efficiency, and utilizing renewable feedstocks. youtube.comacs.org

In the context of synthesizing branched olefins like this compound, the application of catalytic methods directly aligns with the ninth principle of green chemistry, which favors catalytic reagents over stoichiometric ones. acs.orgyoutube.com Catalysts are used in small amounts and can facilitate a reaction many times, minimizing waste. youtube.com

The development of sustainable routes to alkenes is an active area of research. rsc.org One approach is the dehydration of alcohols, which can be derived from renewable resources. rsc.org While traditionally carried out using strong acids or heterogeneous catalysts, homogeneous catalysts, including those based on rhenium and iron, are being explored for this transformation. rsc.org

The use of bio-based feedstocks is another cornerstone of green chemistry. nih.govresearchgate.net Metabolic engineering of microorganisms offers a potential pathway for the sustainable production of alkanes and alkenes. nih.gov While challenges remain in achieving industrial-scale production, this approach represents a long-term goal for the green synthesis of valuable chemicals. nih.gov

The choice of solvent is also a critical consideration in green chemistry. researchgate.net Efforts are being made to replace hazardous solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.net

Table 2: The Twelve Principles of Green Chemistry

| Principle Number | Principle Name |

| 1 | Prevention |

| 2 | Atom Economy |

| 3 | Less Hazardous Chemical Syntheses |

| 4 | Designing Safer Chemicals |

| 5 | Safer Solvents and Auxiliaries |

| 6 | Design for Energy Efficiency |

| 7 | Use of Renewable Feedstocks |

| 8 | Reduce Derivatives |

| 9 | Catalysis |

| 10 | Design for Degradation |

| 11 | Real-time analysis for Pollution Prevention |

| 12 | Inherently Safer Chemistry for Accident Prevention |

This table summarizes the twelve principles of green chemistry as outlined by Anastas and Warner. youtube.comacs.org

Computational and Theoretical Chemistry Studies of 3,4 Dimethyl 1 Octene and Branched Hydrocarbons

Molecular Dynamics (MD) Simulations in Hydrocarbon Systems

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular systems. This approach is particularly valuable for studying the complex behaviors of flexible molecules like branched hydrocarbons.

Conformational Analysis of Branched Alkanes and Alkenes

The three-dimensional shape of a molecule, or its conformation, significantly influences its physical and chemical properties. Branched alkanes and alkenes, such as 3,4-dimethyl-1-octene, can adopt a multitude of conformations due to rotation around their carbon-carbon single bonds. youtube.com MD simulations are employed to explore the potential energy surface of these molecules, identifying stable conformations and the energy barriers between them. nih.gov

Table 1: Conformational Properties of a Branched Alkane (Squalane) from MD Simulations

| Property | Value | Conditions |

|---|---|---|

| Square Radius of Gyration (Rg2) | 49.4 Å2 | 293 K, 0.8100 g/cm3 |

| Note: Data adapted from MD simulations of squalane, a highly branched alkane, which serves as a model for understanding the conformational behavior of similar branched hydrocarbons. researchgate.net The radius of gyration is a key descriptor of the molecule's compactness. |

Fluid Structure and Dynamic Behavior of Branched Systems

MD simulations can model the collective behavior of many molecules to predict the properties of the bulk fluid. rsc.org The branching in hydrocarbons like this compound has a pronounced effect on the fluid's structure and dynamics. Compared to linear alkanes, branched isomers generally have lower densities and different viscosities due to less efficient packing. acs.org

Simulations have shown that the presence of branches disrupts the ordered arrangement that can occur in linear alkanes, leading to a more amorphous liquid structure. researchgate.net This affects dynamic properties such as the diffusion coefficient. For example, MD studies comparing linear and branched alkanes have quantified these differences. The diffusion coefficients of singly branched alkanes have been calculated and compared to their linear isomers, providing insight into how molecular shape affects mobility in the liquid state. researchgate.net These simulations are essential for engineering fluids with specific transport properties.

Table 2: Comparison of Diffusion Coefficients for Linear and Branched Alkanes

| Molecule | Temperature (K) | Diffusion Coefficient (10-5 cm2/s) |

|---|---|---|

| n-C24 (linear) | 333 | ~0.8 |

| 9-Me-C23 (branched) | 333 | ~0.7 |

Note: Data is illustrative and based on trends observed in MD simulations of various branched alkanes. researchgate.net Branching tends to alter diffusion behavior compared to linear counterparts.

Modeling of Reaction Intermediates and Transition States within Zeolites

Zeolites are porous crystalline materials widely used as catalysts in the petrochemical industry for processes like cracking and isomerization of hydrocarbons. tudelft.nl MD simulations, particularly first-principles MD where forces are calculated using quantum mechanics, are instrumental in modeling the complex reactions of alkenes within the confined nano-pores of zeolites. acs.orgnih.gov

These simulations can trace the reaction pathways of branched alkenes like isomers of octene. The process typically begins with the protonation of the alkene's double bond by a Brønsted acid site in the zeolite, forming a highly reactive carbenium ion intermediate. nih.govacs.orgacs.org This intermediate is not stable and rapidly undergoes further reactions such as isomerization (shifting of methyl groups or the double bond) or β-scission (cracking into smaller fragments).

MD simulations combined with enhanced sampling techniques can identify the structures of these transient intermediates and the transition states that connect them. acs.orgnih.gov This allows for the calculation of activation energy barriers for different reaction steps, providing a molecular-level understanding of the catalyst's selectivity and efficiency. For example, simulations can show why a particular zeolite structure favors the formation of certain branched products over others. nih.govresearchgate.net

Resonant Diffusion Effects in Confined Molecular Systems

The diffusion of molecules within the narrow, regular pores of zeolites can exhibit unusual behavior that is not observed in bulk fluids. One such phenomenon is "resonant diffusion," where the diffusion coefficient of a molecule does not decrease monotonically with its size but can show periodic variations. arxiv.orgarxiv.org This effect arises from a matching between the molecule's length and the periodic structure of the zeolite pores. arxiv.org

While primarily studied for linear alkanes, the principles of resonant diffusion are relevant to the transport of branched hydrocarbons in zeolitic materials. arxiv.orgarxiv.org Theoretical models and stochastic simulations show that for resonance to be observable, the energy barriers created by the periodic pore structure must be significantly higher than the barriers from the atomic-scale roughness of the zeolite walls. arxiv.org The flexibility and shape of branched molecules like this compound would interact with the zeolite pores in a complex manner, potentially leading to hindered diffusion or shape-selective effects where certain isomers diffuse much faster than others. nih.govutupub.fi Understanding these transport phenomena is critical for designing efficient separation processes and catalysts. tudelft.nl

Quantum Chemical Methods (Ab Initio, DFT, Molecular Orbital Theory)

Quantum chemical methods solve the Schrödinger equation to provide detailed information about the electronic structure of molecules. scienceopen.com These methods are essential for predicting molecular properties and chemical reactivity. scienceopen.commdpi.com

Electronic Structure Analysis and Reactivity Predictions

For an alkene like this compound, the most reactive site is the carbon-carbon double bond. Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to analyze the electronic structure of this functional group and predict its reactivity. researchgate.net

The stability of alkenes is influenced by the degree of substitution at the double bond. DFT calculations have confirmed that multiply-substituted alkenes are generally more stable than monosubstituted ones. researchgate.net Furthermore, the distribution of electrons in the molecule can be analyzed through its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an alkene, the HOMO is typically the π-orbital of the double bond. Its energy and spatial distribution indicate where an electrophilic attack is most likely to occur. The polarization of the π-orbital in an unsymmetrical alkene, as influenced by the attached alkyl groups, determines the regioselectivity of reactions like hydroboration or addition of acids. nih.govdigitellinc.com

DFT can also be used to calculate atomic charges and map the electrostatic potential, revealing the electron-rich and electron-poor regions of the molecule. osti.gov In this compound, the double bond is the most electron-rich region, making it susceptible to attack by electrophiles. The methyl groups at positions 3 and 4 act as electron-donating groups, which can influence the stability of charged intermediates formed during a reaction. wikipedia.org By calculating the energies of potential intermediates and transition states, quantum chemistry can predict the most likely products of a reaction with high accuracy. mit.eduarxiv.org

Table 3: Calculated Electronic Properties for Alkene Reactivity Analysis

| Property | Significance | Typical Method |

|---|---|---|

| HOMO Energy | Indicates susceptibility to electrophilic attack. Higher energy means more reactive. | DFT, Ab Initio |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. Lower energy means more reactive. | DFT, Ab Initio |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. | DFT, Ab Initio |

| Partial Atomic Charges | Quantifies the charge distribution on each atom, predicting sites for ionic reactions. | DFT (e.g., Mulliken, NBO analysis) |

Note: This table summarizes key electronic properties used in computational chemistry to predict the reactivity of molecules like this compound. mdpi.comnih.govosti.gov

Computational Elucidation of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving branched alkenes like this compound. Through the application of quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing the structures of transition states and intermediates, which are crucial for understanding reaction mechanisms and kinetics.

A primary area of study for alkenes is their reaction with electrophiles. pressbooks.pub For an unsymmetrical alkene such as this compound, electrophilic addition reactions can proceed through different pathways, leading to various constitutional isomers. The high reactivity of the π-bond in the double bond makes it susceptible to attack by electrophiles. chemrevise.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the possible intermediates and transition states.

For instance, in the hydrohalogenation of this compound, the initial protonation of the double bond can lead to two possible carbocation intermediates. The stability of these carbocations is a determining factor for the reaction pathway. According to Markovnikov's rule, the more stable carbocation will be formed preferentially. masterorganicchemistry.com Computational studies can quantify this stability difference by calculating the energy of each potential intermediate. The reaction then proceeds via the lowest energy pathway. masterorganicchemistry.com

The energy profile for a reaction like the acid-catalyzed hydration of this compound can be computationally determined. This profile illustrates the energy changes as the reaction progresses, highlighting the activation energies for each step. The rate-determining step is the one with the highest activation energy, which typically corresponds to the formation of the carbocation intermediate. msu.edu

Below is a hypothetical representation of possible reaction pathways for the electrophilic addition of HBr to this compound, which could be elucidated through computational modeling.

| Reactant | Reagent | Possible Intermediate | Predicted Major Product | Reaction Pathway Principle |

|---|---|---|---|---|

| This compound | HBr | Secondary Carbocation at C2 | 2-Bromo-3,4-dimethyl-octane | Markovnikov Addition |

| This compound | HBr | Primary Carbocation at C1 | 1-Bromo-3,4-dimethyl-octane | Anti-Markovnikov Addition (less favored) |

| This compound | BH3, then H2O2, NaOH | Organoborane Intermediate | 3,4-Dimethyl-1-octanol | Anti-Markovnikov Hydroboration-Oxidation |

This table is a generalized representation based on established reaction mechanisms for alkenes.

Stereochemical Predictions and Stereoelectronic Effects

Computational chemistry is instrumental in predicting the stereochemical outcome of reactions involving chiral molecules like this compound, which possesses two stereocenters at the C3 and C4 positions. The addition of reagents to the double bond can lead to the formation of new stereocenters, resulting in a mixture of diastereomers and enantiomers. chemistrysteps.com

Advanced computational methods, such as Quantum-Guided Molecular Mechanics (Q2MM), can be used to predict the stereoselectivity of reactions. acs.orgnih.gov These methods involve creating a transition state force field (TSFF) that is parameterized using data from electronic structure calculations. By performing conformational sampling, these models can predict the favored stereoisomer with a high degree of accuracy. acs.orgnih.gov

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are also crucial in understanding the reactions of branched alkenes. researchgate.net For example, in the epoxidation of an alkene, the orientation of the incoming peroxy acid relative to the substituents on the double bond can influence the reaction rate and the stereochemistry of the resulting epoxide. Computational studies can model the transition state to understand how orbital interactions favor one stereochemical approach over another. The alignment of interacting orbitals in the transition state must be optimal for the reaction to proceed efficiently. youtube.com

The table below illustrates the potential stereochemical outcomes for a reaction of a specific stereoisomer of this compound, which can be predicted using computational models.

| Starting Material Stereoisomer | Reaction | Potential Stereochemical Outcome | Governing Factors |

|---|---|---|---|

| (3R,4R)-3,4-Dimethyl-1-octene | Epoxidation | Diastereomeric Epoxides | Steric hindrance and stereoelectronic effects |

| (3S,4S)-3,4-Dimethyl-1-octene | Catalytic Hydrogenation | Syn-addition of H2 | Adsorption onto the catalyst surface |

| Racemic Mixture | Halogenation (e.g., with Br2) | Mixture of Diastereomers | Formation of a bromonium ion intermediate and anti-addition |

This table provides a conceptual illustration of stereochemical predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkene Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the activity of a chemical compound based on its molecular structure. In the context of this compound and other branched hydrocarbons, QSAR models can be developed to predict their reactivity in various chemical transformations. nih.gov

The development of a QSAR model for alkene reactivity involves several key steps. First, a dataset of alkenes with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is compiled. rsc.org For each alkene in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological properties. youtube.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed reactivity. nih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov

For predicting the reactivity of an alkene like this compound, relevant descriptors would include those that characterize the double bond and the surrounding substituents.

| Descriptor Type | Example Descriptor | Relevance to Alkene Reactivity |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the nucleophilicity of the double bond. |

| Steric | Sterimol Parameters | Quantifies the steric bulk of substituents around the double bond. |

| Topological | Wiener Index | Describes the branching of the carbon skeleton. |

| Quantum Chemical | Mulliken Charges on C=C atoms | Indicates the partial charges on the double bond carbons. |

This table lists examples of descriptors that could be used in a QSAR model for alkene reactivity.

A well-validated QSAR model can then be used to predict the reactivity of new or untested alkenes, such as different isomers or derivatives of this compound, thereby accelerating the design of new chemical processes and the assessment of chemical fate in the environment.

Advanced Spectroscopic Characterization Techniques for Branched Olefins

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 3,4-Dimethyl-1-octene. High-resolution proton (¹H) and carbon-13 (¹³C) NMR, along with multidimensional techniques, provide invaluable information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

The olefinic protons of the vinyl group (=CH₂) are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 4.5 and 6.0 ppm. The proton attached to the C1 carbon (part of the vinyl group) would likely appear as a complex multiplet due to coupling with the geminal proton and the vicinal proton on C3. The protons of the two methyl groups at positions 3 and 4, as well as the methylene (B1212753) and methine protons of the octene chain, would appear in the upfield region, generally between 0.8 and 2.0 ppm.

In the ¹³C NMR spectrum, the two olefinic carbons (C1 and C2) are expected to have chemical shifts in the range of 110-150 ppm. libretexts.org The carbon atoms of the methyl groups and the saturated alkyl chain will resonate at higher field strengths (lower ppm values). The specific chemical shifts are influenced by the local electronic environment and the degree of substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 4.9 - 5.1 (m) | ~114 |

| C2 (CH) | 5.7 - 5.9 (m) | ~142 |

| C3 (CH) | 1.9 - 2.1 (m) | ~40 |

| C4 (CH) | 1.3 - 1.5 (m) | ~38 |

| C5 (CH₂) | 1.2 - 1.4 (m) | ~30 |

| C6 (CH₂) | 1.2 - 1.4 (m) | ~29 |

| C7 (CH₂) | 1.2 - 1.4 (m) | ~23 |

| C8 (CH₃) | 0.8 - 1.0 (t) | ~14 |

| 3-CH₃ | 0.9 - 1.1 (d) | ~18 |

| 4-CH₃ | 0.8 - 1.0 (d) | ~16 |

Note: These are predicted values and may differ from experimental data. Multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, (m) multiplet.

Multidimensional NMR for Complex Branched Structures

For a molecule with the complexity of this compound, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignments challenging. Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for resolving these ambiguities. researchgate.nettau.ac.il

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the olefinic protons, as well as between the protons on adjacent carbons in the alkyl chain and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This is a powerful tool for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbon and hydrogen atoms, typically over two or three bonds. This is crucial for establishing the connectivity of the carbon skeleton. For instance, HMBC can show correlations from the methyl protons to the backbone carbons, confirming their positions at C3 and C4.

While specific multidimensional NMR studies on this compound are not widely published, the application of these techniques to other highly branched alkenes and polyolefins has been well-documented, demonstrating their utility in elucidating complex structures. researchgate.net

Application in Stereoregularity Determination of Polyolefins

The polymerization of α-olefins like this compound can lead to polymers with different stereochemical arrangements of the side chains, known as stereoregularity. NMR spectroscopy, particularly ¹³C NMR, is a primary tool for determining the tacticity (isotactic, syndiotactic, or atactic) of polyolefins. researchgate.netresearchgate.net

The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to the relative stereochemistry of adjacent monomer units. By analyzing the fine structure of the NMR signals, it is possible to quantify the different stereosequences (diads, triads, pentads) within the polymer chain. For polyolefins with bulky side chains, such as those that would be derived from this compound, high-field NMR is often necessary to resolve the subtle differences in chemical shifts arising from different stereochemical arrangements.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of an organic molecule provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups. For this compound, characteristic IR absorption bands are expected for the C-H and C=C bonds. orgchemboulder.comspectroscopyonline.com

A vapor-phase IR spectrum of this compound is available, showcasing these characteristic absorptions. nih.gov Key expected vibrational modes include:

=C-H Stretch: A sharp band is anticipated above 3000 cm⁻¹, typically in the 3070-3090 cm⁻¹ region, which is characteristic of the C-H stretching of the vinyl group. libretexts.org

C-H Stretch (Alkyl): Strong absorptions are expected in the 2850-2960 cm⁻¹ range due to the C-H stretching of the methyl and methylene groups in the octene chain. libretexts.org

C=C Stretch: A medium to weak absorption band is expected around 1640-1650 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond. orgchemboulder.com

=C-H Bend (Out-of-Plane): Strong bands in the 910-990 cm⁻¹ region are characteristic of the out-of-plane bending of the C-H bonds of the terminal vinyl group. libretexts.org

Table 2: Characteristic FT-IR Bands for Alkenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C=C Stretch | 1680 - 1640 | Medium to Weak |

| =C-H Bend (Out-of-Plane) | 1000 - 650 | Strong |

Raman Spectroscopy for Bond Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is particularly sensitive to non-polar bonds, making it an excellent tool for analyzing the C=C bond in olefins. acs.orgnih.gov The C=C stretching vibration in alkenes typically gives rise to a strong and sharp band in the Raman spectrum.

While a specific Raman spectrum for this compound is not readily found in the literature, studies on similar branched and unbranched olefins provide insight into the expected spectral features. researchgate.net The most prominent Raman signal for this compound would be the C=C stretching band, expected to appear in the 1640-1660 cm⁻¹ region. The position and intensity of this band can be influenced by the substitution pattern around the double bond. The various C-H bending and stretching vibrations would also be present, though typically with lower intensity than the C=C stretch.

The analysis of Raman spectra of structurally related compounds, such as hydrogenated oligomers of α-olefins, has shown that Raman spectroscopy can provide detailed information about chain length and branching, which would be applicable to the study of this compound. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com In the context of branched olefins like this compound, mass spectrometry provides valuable insights into its fragmentation patterns, which are crucial for its identification and structural elucidation.

When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with a beam of high-energy electrons. youtube.com This process removes an electron from the molecule, generating a molecular ion (M+), which is a radical cation. youtube.com The molecular ion of this compound would have an m/z ratio corresponding to its molecular weight.

Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals. tutorchase.comyoutube.com The pattern of these fragments is characteristic of the original molecule's structure. For alkanes and alkenes, fragmentation commonly occurs at carbon-carbon bonds. youtube.comjove.com

In branched alkanes, fragmentation is favored at the points of branching because it leads to the formation of more stable, more substituted carbocations. youtube.comyoutube.com The fragmentation of this compound would likely follow similar principles. Cleavage of bonds adjacent to the tertiary carbons (C3 and C4) would be expected, leading to the formation of stable secondary and tertiary carbocations.

The mass spectrum of an alkene like 1-octene (B94956) shows a characteristic pattern of peaks corresponding to the loss of alkyl radicals. youtube.com For instance, the loss of a methyl group (CH3) results in a peak at M-15, the loss of an ethyl group (C2H5) at M-29, a propyl group (C3H7) at M-43, and a butyl group (C4H9) at M-57. youtube.comyoutube.com These losses are common in the mass spectra of long-chain hydrocarbons. jove.com

For this compound, we can anticipate a complex fragmentation pattern due to its branched structure. The presence of the double bond also influences fragmentation, often leading to resonance-stabilized allylic cations. youtube.com The most abundant fragment ion in the spectrum is termed the base peak, and it corresponds to the most stable carbocation formed during fragmentation. youtube.com

Table 1: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

| Fragment Structure | m/z Value | Corresponding Neutral Loss |

| [C10H20]+• (Molecular Ion) | 140 | - |

| [C9H17]+ | 125 | CH3• (Methyl radical) |

| [C8H15]+ | 111 | C2H5• (Ethyl radical) |

| [C7H13]+ | 97 | C3H7• (Propyl radical) |

| [C6H11]+ | 83 | C4H9• (Butyl radical) |

| [C5H9]+ | 69 | C5H11• (Pentyl radical) |

| [C4H7]+ | 55 | C6H13• (Hexyl radical) |

| [C3H5]+ | 41 | C7H15• (Heptyl radical) |

This table is predictive and based on general fragmentation rules for branched alkenes. Actual experimental data may vary.

It is important to note that the molecular ion peak for some compounds can be weak or even absent if the molecule is particularly prone to fragmentation. tutorchase.com The interpretation of the mass spectrum of this compound would involve a careful analysis of the m/z values and relative intensities of the fragment peaks to piece together its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. libretexts.org For organic molecules, the most common electronic transitions are from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. uobabylon.edu.iqyoutube.com

Simple, non-conjugated alkenes like this compound, which contains an isolated carbon-carbon double bond, primarily exhibit a π → π* transition. libretexts.orguobabylon.edu.iq This transition requires a significant amount of energy, and therefore, the absorption of light occurs at shorter wavelengths, typically in the vacuum UV region (below 200 nm). uobabylon.edu.iqlibretexts.org For example, ethene absorbs at around 165 nm. libretexts.org The presence of alkyl substituents on the double bond can cause a slight shift to longer wavelengths (a bathochromic or red shift).

The UV-Vis spectrum of a simple alkene is generally not very informative for detailed structural elucidation due to the broad nature of the absorption band and its location at short wavelengths. pressbooks.pub However, it can confirm the presence of a double bond.

Table 2: Typical UV Absorption Maxima (λmax) for Alkenes

| Compound | Structure | λmax (nm) |

| Ethene | H2C=CH2 | 162-165 libretexts.orgdocbrown.info |

| Propene | CH3CH=CH2 | 170 docbrown.info |

| 1-Butene | CH3CH2CH=CH2 | ~170-190 uobabylon.edu.iq |

| Buta-1,3-diene | H2C=CH-CH=CH2 | 217 docbrown.info |

This table provides context for the expected absorption range of this compound.

Photochemical Studies

UV-Vis spectroscopy is also a fundamental tool for studying the photochemical reactions of olefins. When an olefin absorbs UV light, it is promoted to an excited electronic state (a singlet or triplet state). mlsu.ac.in This excited state can then undergo various reactions, such as cis-trans isomerization, cyclization, or additions. mlsu.ac.in

While this compound does not have cis-trans isomers, it can participate in other photochemical reactions. For example, under UV irradiation, it could potentially undergo intramolecular cyclization or react with other molecules in its environment. The progress of such reactions can be monitored using UV-Vis spectroscopy by observing changes in the absorption spectrum over time. For instance, the disappearance of the alkene chromophore or the appearance of a new chromophore associated with the product would indicate that a reaction is occurring.

X-ray-Based Spectroscopic Techniques for Molecular Structure

X-ray-based spectroscopic techniques provide detailed information about the elemental composition, chemical states, and the three-dimensional arrangement of atoms within a molecule.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that analyzes the elemental composition and chemical states of the atoms on a material's surface. wikipedia.orgkratos.com In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. libretexts.org The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. libretexts.org

The binding energy is characteristic of the element and its chemical environment. wikipedia.org For this compound, XPS can be used to confirm the presence of carbon and provide information about the different types of carbon atoms (e.g., sp2 hybridized carbons of the double bond versus sp3 hybridized carbons of the alkyl chain). The C 1s peak in the XPS spectrum would show subtle shifts in binding energy for carbons in different chemical environments.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that probes the local atomic and electronic structure of a specific element within a material. wikipedia.orgnih.gov It involves tuning the energy of X-rays and measuring the absorption of the X-rays by the sample. When the X-ray energy matches the binding energy of a core electron, there is a sharp increase in absorption, known as an absorption edge. wikipedia.org

The fine structure near the absorption edge (X-ray Absorption Near-Edge Structure, XANES) provides information about the oxidation state and coordination geometry of the absorbing atom. wikipedia.orgnih.gov The extended X-ray absorption fine structure (EXAFS) region, at energies above the edge, contains information about the distances, number, and type of neighboring atoms. nih.gov For a molecule like this compound, XAS could theoretically be used to study the local environment of the carbon atoms, but it is more commonly applied to systems containing heavier elements.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline compound. msu.edu This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. The diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined.

To obtain the crystal structure of this compound, it would first need to be crystallized, which can be a challenging process for a liquid compound. msu.edu This might involve cooling the substance to a very low temperature or co-crystallizing it with another molecule. caltech.edu If a suitable crystal can be obtained, X-ray crystallography would provide definitive information about its molecular structure, including bond lengths, bond angles, and conformational details.

Table 3: Summary of X-ray Based Spectroscopic Techniques and Their Application to this compound

| Technique | Information Provided | Applicability to this compound |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. wikipedia.orgkratos.com | Can confirm the presence of carbon and differentiate between sp2 and sp3 hybridized carbons. wikipedia.org |

| X-ray Absorption Spectroscopy (XAS) | Local atomic and electronic structure around a specific element. wikipedia.orgnih.gov | Can provide information on the local environment of carbon atoms, though less common for light elements. wikipedia.org |

| X-ray Crystallography | Precise three-dimensional molecular structure. msu.edu | Requires crystallization of the compound, which may be difficult for a liquid olefin. msu.educaltech.edu |

Research Applications and Implications of Branched Alpha Olefins

Polymer Science and Engineering

In the realm of polymer science, the incorporation of branched monomers like 3,4-Dimethyl-1-octene into polymer chains offers a powerful tool for tailoring the microstructure and, consequently, the macroscopic properties of the resulting polymers.

The introduction of branched monomers such as this compound into a polymer backbone disrupts the regular, linear arrangement of the polymer chains. wikipedia.orgmit.edunih.gov This disruption has several significant consequences for the polymer's properties. Unlike their linear counterparts, which can pack closely together leading to higher crystallinity and density, polymers containing branched units are typically less dense and more amorphous. nih.gov This is because the side branches hinder the efficient packing of the polymer chains.

The degree of branching and the length of the branches are critical factors that influence the final properties of the polymer. mit.edu A higher degree of branching generally leads to lower melting points and reduced tensile strength, as the intermolecular forces between the polymer chains are weakened due to the increased distance between them. nih.gov However, this increased amorphous character can also lead to enhanced flexibility and elasticity. mit.edunih.gov

The polymerization of alpha-olefins is often carried out using Ziegler-Natta or metallocene catalysts. wikipedia.orglibretexts.orgbyjus.com Ziegler-Natta catalysts, which are heterogeneous systems typically based on titanium compounds and organoaluminum co-catalysts, are widely used in the industrial production of polyolefins. wikipedia.orgbyjus.com Homogeneous metallocene catalysts, often based on zirconium or hafnium, offer more precise control over the polymer's stereochemistry and microstructure, making them particularly valuable for creating polymers with specific tacticities (isotactic, syndiotactic, or atactic). researchgate.nethhu.denih.gov The choice of catalyst system can significantly influence how a branched monomer like this compound is incorporated into the polymer chain and the resulting polymer architecture.

Branched alpha-olefins are frequently used as comonomers in the polymerization of ethylene (B1197577) and other olefins to produce a wide range of copolymers with tailored properties. nih.govd-nb.infonih.gov For instance, the copolymerization of ethylene with alpha-olefins like 1-octene (B94956) is a common industrial practice to produce linear low-density polyethylene (B3416737) (LLDPE). mdpi.com The incorporation of the alpha-olefin introduces short-chain branches, which, as mentioned earlier, lowers the density and crystallinity of the polyethylene, leading to improved flexibility and toughness.

Recent research has also explored the copolymerization of alpha-olefins with polar monomers, such as methyl acrylate (B77674). nih.gov This is a challenging area of research as traditional Ziegler-Natta and metallocene catalysts can be deactivated by polar functional groups. However, the development of new catalyst systems, including those based on late transition metals and the use of Lewis acids to protect the polar monomer, has opened up possibilities for creating novel copolymers with a combination of properties from both nonpolar and polar monomers. nih.gov The use of a branched alpha-olefin like this compound in such copolymerizations could lead to functional polymers with unique thermal and mechanical properties. For example, studies on the copolymerization of 1-octene with methyl acrylate using a scandium trifluoromethanesulfonate (B1224126) catalyst have shown the feasibility of producing high molecular weight alternating copolymers. nih.gov

Role in Complex Organic Synthesis

Beyond polymerization, branched alpha-olefins serve as important building blocks in the synthesis of complex organic molecules and specialty chemicals. Their double bond and branched structure provide reactive sites and stereochemical information that can be exploited in various synthetic transformations.

Reaction intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final product. Understanding and utilizing these intermediates is a cornerstone of modern organic synthesis. google.com Branched alpha-olefins can be converted into a variety of reactive intermediates, such as carbocations, radicals, and organometallic species, which can then be used to construct complex molecular architectures.

For example, the double bond of this compound can undergo addition reactions to introduce new functional groups. Hydroboration-oxidation would lead to the corresponding primary alcohol, 3,4-Dimethyl-1-octanol, while acid-catalyzed hydration would yield a tertiary alcohol. nih.gov These alcohols can then be further functionalized to create more complex molecules.

Branched alpha-olefins are valuable precursors for a range of specialty chemicals, including plasticizers, surfactants, and fragrance compounds. The specific structure of the olefin dictates the properties of the final product.

One important reaction of alpha-olefins is hydroformylation (or the oxo process), which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond to produce aldehydes. nih.govresearchgate.net These aldehydes can then be hydrogenated to produce alcohols or oxidized to produce carboxylic acids. For example, the hydroformylation of this compound would be expected to yield a mixture of aldehydes, primarily 4,5-dimethyloctanal and 3,4-dimethylnonanal. These aldehydes and their corresponding alcohols and acids could find applications as fragrance ingredients or as intermediates in the synthesis of other fine chemicals. google.combeilstein-journals.org The regioselectivity of the hydroformylation reaction, which determines the ratio of the linear to the branched aldehyde, can be controlled by the choice of catalyst and reaction conditions. nih.gov

Catalysis and Reaction Engineering

The reactivity of the double bond in branched alpha-olefins makes them key substrates in a variety of catalytic reactions. The field of reaction engineering plays a crucial role in optimizing these processes for industrial applications. nih.gov

Catalytic isomerization is a significant reaction for alpha-olefins, allowing for the migration of the double bond to internal positions. mit.eduacs.org This can be a desired transformation to produce specific isomers or an undesired side reaction in other processes. Catalysts for olefin isomerization are often based on transition metals. mit.eduacs.org For instance, group 4 benzamidinate complexes have been shown to be active precursors for the isomerization of aliphatic olefins like 1-octene. acs.org

Chemical Compound Information

| Compound Name |

| This compound |

| 1-Octene |

| Ethylene |

| Polyethylene |

| Methyl acrylate |

| Scandium trifluoromethanesulfonate |

| 3,4-Dimethyl-1-octanol |

| 4,5-Dimethyloctanal |

| 3,4-Dimethylnonanal |

| 1-Butene |

| 1-Hexene (B165129) |

| 1-Decene |

| Propylene |

| 4-Methyl-1-pentene |

| Triethylaluminium |

| Methylaluminoxane |

| Zirconocene dichloride |

| Titanium tetrachloride |

| Magnesium chloride |

| Isobutane (B21531) |

| Isoheptane |

| Isooctane |

| Benzene |

| Toluene |

| Phenol |

| Xylene |

| 2-Methyl-pentan-4-one |

| Isobutyraldehyde |

| 4,7-dimethyloct-6-ene-3-one |

| 2,6-dimethyl-octa-5,7-diene-4-one |

| 2,7-dimethyl-oct-5-ene-4-one |

| 3-Octanone |

| Sodium borohydride |

| 3-Octanol |

| Geraniol |

| Citronellol |

| Citronellal |

| Citral |

| 3,7-Dimethyl-1-octanol |

| Myrcene |

| Allyltrimethylisilane |

| 4-Methyl-1-pentene |

| 1,7-Octadiene |

| 1-Decene |

| 1-Tetradecene |

| 3,4-dimethylhexanal |

| 3,4-dimethyl-1-hexene |

| 3,4-dimethyloctane |

| 2,6-Dimethyloctane |

| 3,7-dimethyloct-2-ene |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20 | PubChem nih.gov |

| Molecular Weight | 140.27 g/mol | PubChem nih.gov |

| IUPAC Name | 3,4-dimethyloct-1-ene | PubChem nih.gov |

| CAS Number | 56728-11-1 | PubChem nih.gov |

| Boiling Point | Not available | |

| Density | Not available | |

| XLogP3 | 4.6 | PubChem nih.gov |

Design and Optimization of Catalysts for Branched Alkene Conversions

The conversion of branched alpha-olefins, such as this compound, is a cornerstone of modern petrochemical and fine chemical synthesis. The design and optimization of catalysts for these transformations are driven by the need to control reaction pathways with high precision. Key reactions for branched alkenes include oligomerization, alkylation, hydrogenation, and isomerization, which are fundamental to producing high-octane gasoline components, detergents, and various chemical intermediates. acs.org

Acidic zeolites are prominent catalysts for the transformation of light alkenes. acs.org Their catalytic activity stems from Brønsted acid sites within their porous structure, which can protonate the alkene's double bond to form a carbocation intermediate. The shape-selective nature of the zeolite pores can influence the types of products formed. For branched alkenes, catalyst design focuses on optimizing pore dimensions and acid site density to favor the formation of desired branched oligomers or alkylates while minimizing unwanted side reactions like cracking or aromatization. acs.org

Metal-based catalysts are also crucial, particularly for hydrogenation reactions. Common catalysts include palladium (Pd-C), platinum (PtO₂), and nickel (Ra-Ni), which are effective in saturating the double bond of an alkene to produce the corresponding alkane. libretexts.org The process involves the alkene adsorbing onto the metal surface, where it reacts with hydrogen atoms. libretexts.org For more complex transformations, sophisticated organometallic catalysts, such as those based on iridium or ruthenium, are employed. organic-chemistry.orgorganic-chemistry.org These catalysts can be fine-tuned by modifying the ligands attached to the metal center, which influences their activity, selectivity, and stability. For instance, chiral ligands can be used to achieve enantioselective hydrogenations of certain alkenes. organic-chemistry.org

The optimization of these catalysts involves a multi-faceted approach, considering factors like the active metal or acid component, the support material, and the use of promoters. The goal is to create a robust and highly active catalyst that directs the conversion of branched alkenes toward the desired product with maximum efficiency. organic-chemistry.org

Table 1: Catalysts for Branched Alkene Conversions

| Catalyst Type | Active Component/Metal | Common Application(s) | Key Research Finding |

|---|---|---|---|

| Solid Acid | Zeolites | Oligomerization, Alkylation, Isomerization | Reaction networks are extensive; lumping isomers by carbon and branch number helps in modeling complex transformations. acs.org |

| Heterogeneous Metal | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Hydrogenation | These catalysts operate by adsorbing the alkene onto a flat surface, leading to syn-addition of hydrogen across the double bond. libretexts.org |

| Homogeneous/Organometallic | Iridium (Ir) Complexes | Transfer Hydrogenation | Ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCyPE) enable efficient transfer hydrogenation using hydrogen donors like 1,4-dioxane. organic-chemistry.org |

| Homogeneous/Organometallic | Ruthenium (Ru) Complexes | Carbonyl Allylation, Isomerization | Chiral ruthenium complexes can catalyze highly regio-, diastereo-, and enantioselective reactions of alkynes and alcohols. organic-chemistry.org |

Enhancing Selectivity and Efficiency in Industrial Chemical Processes

Improving the selectivity and efficiency of industrial processes involving branched alkenes is critical for economic viability and sustainability. Selectivity, the ability to produce a desired chemical isomer over others, and efficiency, which encompasses reaction rate and energy consumption, are heavily influenced by catalyst choice and process conditions.

In the context of petroleum refining, the alkylation of isobutane with light olefins is a vital process for producing alkylate, a high-octane gasoline blending stock. wikipedia.org This process utilizes strong acid catalysts, such as sulfuric acid, hydrofluoric acid, or solid acids like zeolites, to facilitate the reaction between a branched alkane (isobutane) and an alkene. acs.orgwikipedia.org The catalyst protonates the alkene to form a carbocation, which then alkylates the isobutane. wikipedia.org Enhancing selectivity in this process means maximizing the production of highly branched alkanes like isoheptane and isooctane, which have excellent antiknock properties. wikipedia.org This is achieved by carefully controlling temperature, pressure, and the isobutane-to-olefin ratio to favor the desired alkylation pathway and suppress competing reactions like polymerization.

The development of catalysts that operate under milder conditions—lower temperatures and pressures—also contributes to enhanced efficiency by reducing energy inputs. For example, the use of highly active palladium catalysts can enable the hydrogenation of alkenes at ambient temperature and pressure. organic-chemistry.org

Table 2: Impact of Process Parameters on Selectivity and Efficiency

| Process Parameter | Effect on Selectivity | Effect on Efficiency | Industrial Relevance |

|---|---|---|---|

| Catalyst Structure | Pore size and acidity in zeolites can control product shape and size, favoring specific branched isomers. acs.org | Optimized catalysts can increase reaction rates and turnover numbers, requiring less catalyst and energy. organic-chemistry.org | Production of high-octane gasoline components and specific chemical intermediates. acs.orgwikipedia.org |

| Temperature | Can alter reaction pathways; lower temperatures may favor desired alkylation over unwanted polymerization. wikipedia.org | Higher temperatures generally increase reaction rates but can lead to catalyst degradation and higher energy costs. | Balancing reaction speed with product quality and operational cost in large-scale chemical production. |

| Reactant Ratio | A high isobutane-to-olefin ratio suppresses olefin polymerization in alkylation units. wikipedia.org | Optimizing reactant concentrations can maximize throughput and minimize the need for recycling unreacted feedstocks. | Crucial for maximizing yield and purity in the production of gasoline alkylate. wikipedia.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dimethyl-1-octene in laboratory settings?

- Methodology : The synthesis of branched alkenes like this compound typically involves elimination reactions (e.g., dehydrohalogenation of alkyl halides or dehydration of alcohols). For example, starting with 3,4-dimethyl-1-octanol, acid-catalyzed dehydration (using H₂SO₄ or H₃PO₄) can yield the target alkene. Gas chromatography (GC) should be used to monitor reaction progress and purity .

- Key Considerations : Optimize reaction temperature to minimize carbocation rearrangements, which could lead to undesired isomers. Confirm regioselectivity via NMR analysis of the double-bond protons (δ 4.5–5.5 ppm) and NMR for carbons adjacent to the double bond .

Q. How can researchers verify the structural identity of this compound?

- Methodology :

- Spectroscopy : Use NMR to identify methyl groups (δ 0.8–1.5 ppm) and vinyl protons (δ 4.5–5.5 ppm). NMR will show peaks for sp³ carbons (δ 10–35 ppm) and sp² carbons (δ 100–150 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 140 (C₁₀H₂₀) and fragmentation patterns consistent with branched alkenes.

- Gas Chromatography (GC) : Compare retention times with known standards to confirm purity .

Q. What are the critical safety considerations when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

- Reactivity : Avoid contact with strong oxidizers (e.g., KMnO₄, O₃) due to potential for exothermic reactions. Refer to safety protocols for similar alkenes (e.g., 1-octene) as a baseline .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in catalytic hydrogenation?

- Methodology :

- Experimental Design : Perform hydrogenation using Pt, Pd, or Ni catalysts under controlled pressures (1–5 atm H₂). Compare reaction rates with less-branched alkenes (e.g., 1-octene) to assess steric hindrance.

- Kinetic Analysis : Use GC-MS to quantify substrate conversion and calculate activation energies.

- Computational Support : Conduct DFT calculations to model steric interactions between the catalyst surface and methyl groups .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodology :

- Data Cross-Validation : Compare experimental values (e.g., combustion calorimetry) with computational predictions (e.g., group additivity methods or ab initio calculations).

- Error Analysis : Assess purity of samples used in prior studies via GC-MS and NMR. Impurities >2% can skew results significantly.

- Reference Standards : Use NIST-recommended data for branched alkanes/alkenes (e.g., 3,5-dimethyloctane) as benchmarks .

Q. How can researchers investigate the stereochemical outcomes of electrophilic additions to this compound?

- Methodology :

- Reaction Setup : Perform hydrohalogenation (e.g., HBr addition) under kinetic vs. thermodynamic conditions.

- Analysis : Use chiral GC columns or NMR with chiral shift reagents to distinguish enantiomers.

- Mechanistic Probes : Introduce radical inhibitors (e.g., BHT) to test for carbocation vs. radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.